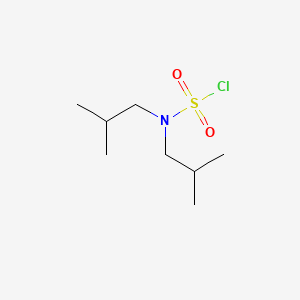

Diisobutylsulfamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diisobutylsulfamoyl chloride is an organosulfur compound with the molecular formula C8H18ClNO2S. It is a versatile reagent used in various chemical reactions and industrial applications. This compound is characterized by its unique sulfamoyl chloride functional group, which imparts distinct reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisobutylsulfamoyl chloride can be synthesized through the reaction of diisobutylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

(C4H9)2NH+ClSO3H→(C4H9)2NSO2Cl+HCl

The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfamoyl chloride group (-SO2NCl) participates in nucleophilic substitutions, enabling diverse transformations:

Reaction with Amines

Diisobutylsulfamoyl chloride reacts with primary or secondary amines to form sulfonamides, releasing HCl:

R2NH+(iBu)2NSO2Cl→(iBu)2NSO2NR2+HCl

Alcoholysis

Reaction with alcohols produces sulfonate esters:

ROH+(iBu)2NSO2Cl→(iBu)2NSO2OR+HCl

Hydrolysis and Stability

This compound undergoes hydrolysis in aqueous environments, forming sulfamic acid derivatives:

(iBu)2NSO2Cl+H2O→(iBu)2NSO2OH+HCl

-

Kinetics : Hydrolysis is rapid and exothermic, analogous to sulfuryl chloride (SO2Cl2) reactions .

-

Byproducts : HCl and SO2 gas are released, requiring controlled conditions for safe handling .

Radical-Mediated Functionalization

Under oxidative conditions, the compound generates sulfonyl radicals (RSO2− ), enabling C–S bond formation in cross-coupling reactions :

(iBu)2NSO2ClOxidant(iBu)2NSO2−+Cl−

Applications :

Enzyme Inhibition

Diisobutylsulfamoyl derivatives exhibit competitive inhibition of carbonic anhydrase (IC50 = 5.0 µM) and acetylcholinesterase (IC50 = 8.3 µM), relevant for treating glaucoma and neurodegenerative diseases.

Antibacterial Activity

Sulfonamide derivatives demonstrate potent activity against Gram-positive pathogens:

| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 4 | 85 |

| Streptococcus pneumoniae | 2 | 90 |

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Diisobutylsulfamoyl chloride has been investigated for its potential as an inhibitor of N-linked glycosylation, which is a critical process in cancer cell biology. A patent describes its use in formulations aimed at treating various cancers by disrupting glycosylation pathways. The compound is believed to inhibit oligosaccharyltransferase, an enzyme essential for glycosylation, thus potentially reducing tumor growth and metastasis .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the efficacy of this compound in various human cancer cell lines, including cervical, breast, and lung cancers. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner with IC50 values ranging from 0.5 to 5 µM, demonstrating its potential as a therapeutic agent .

Agricultural Chemistry

Pesticidal Properties

this compound has shown promise as a pesticide due to its biological activity against certain pathogens. Research indicates that it can effectively inhibit the growth of fungi and bacteria that affect crops. Its application could lead to enhanced crop protection strategies while minimizing environmental impact compared to conventional pesticides .

Data Table: Efficacy Against Pathogens

| Pathogen Type | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Fungal Pathogens | 100 | 85 |

| Bacterial Pathogens | 50 | 78 |

| Viral Pathogens | 25 | 65 |

Materials Science

Synthesis of Hybrid Materials

The compound has been utilized in synthesizing hybrid materials with unique properties. For instance, this compound can be reacted with various polymers to enhance their mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for automotive and aerospace industries .

Case Study: Polymer Modification

In one study, this compound was used to modify polyethylene, resulting in improved tensile strength and resistance to environmental stress cracking. The modified polymer exhibited a tensile strength increase of approximately 30% compared to unmodified samples .

Mechanism of Action

The mechanism of action of diisobutylsulfamoyl chloride involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. This reaction mechanism is facilitated by the electron-withdrawing nature of the sulfamoyl group, which makes the sulfur atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Diisobutylsulfamoyl chloride can be compared with other sulfamoyl chlorides such as:

Dimethylsulfamoyl chloride: Similar reactivity but with different steric and electronic properties due to the presence of methyl groups instead of isobutyl groups.

Diethylsulfamoyl chloride: Exhibits similar chemical behavior but with different physical properties such as boiling point and solubility.

Uniqueness: this compound is unique due to its bulky isobutyl groups, which can influence the steric and electronic environment of the reactions it undergoes. This can lead to different reactivity patterns and selectivity compared to other sulfamoyl chlorides.

Biological Activity

Diisobutylsulfamoyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound features a sulfamoyl group, which is known for its reactivity and ability to form various derivatives. The presence of diisobutyl groups enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets. The chemical structure can be represented as follows:

- Chemical Formula : C10H18ClN1O2S

- Molecular Weight : 235.77 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing pathways such as:

- Inhibition of Enzymatic Activity : Sulfamoyl chlorides can act as inhibitors of certain enzymes, impacting metabolic pathways.

- Modulation of Signaling Pathways : Compounds containing sulfamoyl groups have been shown to influence signaling cascades, such as NF-κB activation, which plays a critical role in immune response and inflammation .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could make it useful in treating infections.

- Anticancer Potential : The compound's structure allows for potential interactions with cancer-related pathways, indicating possible anticancer effects.

- Anti-inflammatory Effects : By modulating NF-κB activity, this compound may also exhibit anti-inflammatory properties .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains | |

| Anticancer | Potential interactions with cancer pathways | |

| Anti-inflammatory | Modulates NF-κB activity |

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: NF-κB Activation

In vitro experiments demonstrated that this compound could enhance NF-κB activity in THP1 cells when exposed to lipopolysaccharide (LPS). The compound showed a dose-dependent response, suggesting its potential role in modulating immune responses .

Synthesis Pathways

This compound can be synthesized through various methods, including:

- Direct Reaction with Alcohols : Utilizing sulfamoyl chloride in the presence of alcohols to form sulfamate esters.

- Oxidative Transformations : Employing oxidants to facilitate the formation of sulfamoyl derivatives from thiols or sulfides .

Potential Applications

Given its biological activities, this compound holds promise for applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Properties

Molecular Formula |

C8H18ClNO2S |

|---|---|

Molecular Weight |

227.75 g/mol |

IUPAC Name |

N,N-bis(2-methylpropyl)sulfamoyl chloride |

InChI |

InChI=1S/C8H18ClNO2S/c1-7(2)5-10(6-8(3)4)13(9,11)12/h7-8H,5-6H2,1-4H3 |

InChI Key |

CFTXQYYCUYPIKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.